molecular formula C5H5N2NaO3S B13125406 Sodium6-aminopyridine-3-sulfonate

Sodium6-aminopyridine-3-sulfonate

Cat. No.: B13125406
M. Wt: 196.16 g/mol
InChI Key: MILRPDPEFNAQTH-UHFFFAOYSA-M
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Description

Historical Context and Significance of Pyridinesulfonate Chemistry

The chemistry of pyridinesulfonic acids dates back to the late 19th century, with one of the earliest documented syntheses being the sulfonation of pyridine (B92270) with concentrated sulfuric acid at high temperatures (300-350 °C) by O. Fischer in 1882 google.comgoogle.com. This reaction, while foundational, was inefficient, yielding pyridine-3-sulfonic acid in only 50% yield after a prolonged reaction time of 24 hours google.comgoogle.com.

Subsequent research focused on improving these synthetic methods. A notable advancement was made by Elvain and his colleagues, who discovered that the addition of mercuric sulfate (B86663) as a catalyst could lower the reaction temperature to 230 °C and increase the yield by approximately 20% google.com. This catalyzed reaction became a cornerstone for the industrial production of pyridine-3-sulfonic acid for many years google.com.

The significance of pyridinesulfonic acids grew as their utility as intermediates in various chemical industries became apparent. They have been instrumental in the synthesis of sulfonamides, a class of compounds with important pharmaceutical applications, as well as in the production of water-soluble reactive dyes google.comgoogle.com. Furthermore, pyridine-3-sulfonic acid has found applications in the electroplating industry, where it is used to enhance the deposition behavior of electroplating baths google.comgoogle.com. The development of more specialized pyridinesulfonate derivatives, such as the aminopyridinesulfonates, has further expanded the scope of this chemical class, opening up new avenues for research and application.

Structural Framework and Reactivity Potential of 6-Aminopyridine-3-sulfonate Derivatives

The structural framework of 6-aminopyridine-3-sulfonate is characterized by a pyridine ring substituted with an amino group at the 6-position and a sulfonic acid group at the 3-position. This arrangement of functional groups dictates the molecule's chemical properties and reactivity. The amino group is a strong activating group, increasing the electron density of the pyridine ring, while the sulfonic acid group is a deactivating group and is highly acidic.

The synthesis of 6-aminopyridine-3-sulfonic acid can be achieved through the sulfonation of 2-aminopyridine (B139424) rasayanjournal.co.in. A common method involves heating 2-aminopyridine with concentrated sulfuric acid rasayanjournal.co.in. The resulting 6-aminopyridine-3-sulfonic acid is a stable, crystalline solid. The sodium salt, Sodium 6-aminopyridine-3-sulfonate, can be readily prepared by neutralizing the sulfonic acid with a suitable sodium base, such as sodium hydroxide.

The reactivity of 6-aminopyridine-3-sulfonate derivatives is centered around the functional groups. The sulfonic acid moiety can be converted into a more reactive sulfonyl chloride. For instance, treatment of 6-aminopyridine-3-sulfonic acid with phosphorus pentachloride yields 6-aminopyridine-3-sulfonyl chloride rasayanjournal.co.in. This sulfonyl chloride is a key intermediate for the synthesis of a variety of sulfonamides through its reaction with primary or secondary amines rasayanjournal.co.in. This reactivity highlights the potential of 6-aminopyridine-3-sulfonate as a scaffold for building more complex molecules with potential biological activities.

Below is a data table summarizing some of the computed properties of the parent acid, 6-aminopyridine-3-sulfonic acid.

PropertyValue
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol nih.gov
IUPAC Name6-aminopyridine-3-sulfonic acid nih.gov
CAS Number16250-08-1 nih.gov
XLogP3-0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1

Current Research Landscape and Knowledge Gaps in Aminopyridinesulfonate Science

The current research landscape for aminopyridinesulfonates is largely driven by their potential applications in medicinal chemistry and materials science. The pyridine scaffold is a common feature in many biologically active compounds, and the addition of amino and sulfonate groups can modulate their physicochemical properties, such as solubility and receptor binding affinity researchgate.netnih.gov. Pyridine and its fused ring systems are ubiquitous in medicinal research, demonstrating a wide range of pharmacological benefits including anticonvulsant, antifungal, and antibacterial activities researchgate.net.

Derivatives of aminopyridinesulfonates, particularly sulfonamides, are being investigated for their potential as antimicrobial agents rasayanjournal.co.in. The ability to readily synthesize a library of sulfonamide derivatives from 6-aminopyridine-3-sulfonyl chloride allows for the exploration of structure-activity relationships to develop new therapeutic agents rasayanjournal.co.in.

Despite the recognized potential of this class of compounds, there are significant knowledge gaps. A notable gap is the limited research specifically focused on the simple salts of aminopyridinesulfonic acids, such as Sodium 6-aminopyridine-3-sulfonate. While the parent acids and their more complex derivatives have received some attention, the properties and potential applications of the sodium salt remain largely unexplored in the scientific literature.

Further research is needed to fully characterize the physicochemical properties of Sodium 6-aminopyridine-3-sulfonate, including its crystal structure, solubility in various solvents, and thermal stability. Investigating its potential as a building block in coordination chemistry and materials science could also unveil new applications. Moreover, a systematic evaluation of the biological activity of this and other simple aminopyridinesulfonate salts could reveal currently unknown therapeutic potential. Filling these knowledge gaps will be crucial for the advancement of aminopyridinesulfonate science and the realization of its full potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N2NaO3S

Molecular Weight

196.16 g/mol

IUPAC Name

sodium;6-aminopyridine-3-sulfonate

InChI

InChI=1S/C5H6N2O3S.Na/c6-5-2-1-4(3-7-5)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);/q;+1/p-1

InChI Key

MILRPDPEFNAQTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)[O-])N.[Na+]

solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Computational and Theoretical Investigations of Sodium 6 Aminopyridine 3 Sulfonate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in understanding the fundamental chemical behavior of compounds like sodium 6-aminopyridine-3-sulfonate.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. wikipedia.org A smaller energy gap generally implies higher reactivity and greater polarizability.

For aminopyridine and sulfonate-containing compounds, the HOMO is often located on the electron-rich aminopyridine ring, while the LUMO may be distributed across the sulfonate group or the aromatic system. nih.gov In a study on 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate, the charge density for the HOMO was found to be largely over the pyrimidine-2,4-diamine moiety and slightly over the oxygen atoms of the sulfonate group. The LUMO, in contrast, was located at the naphthalene-2-sulfonate (B94788) part of the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies from a Study on a Related Diaminopyrimidine Sulfonate Derivative (Note: This data is for an analogous compound and serves as an example of typical values.)

ParameterEnergy (eV)
EHOMO-6.174
ELUMO-1.976
Energy Gap (ΔE) 4.198

Source: Adapted from findings on 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. nih.gov The stabilization energy, E(2), associated with these interactions quantifies the stability a molecule gains from electron delocalization. Higher E(2) values indicate stronger interactions.

In molecules containing amino and sulfonate groups, significant charge delocalization is expected. For example, in diaminopyrimidine sulfonate derivatives, NBO analysis revealed strong hyperconjugative interactions, such as those from lone pair (LP) orbitals on oxygen and nitrogen atoms to the antibonding (σ* or π) orbitals of the ring structure. nih.govacs.org These interactions, including LP → σ, π → π, and σ → σ, contribute significantly to molecular stability. nih.gov The analysis also allows for the calculation of natural atomic charges, showing, for instance, that sulfonate oxygen atoms carry a negative charge while the sulfur atom is positively charged, indicating a high degree of polarity. nih.gov

Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix from NBO on an Analogous Sulfonate Compound (Note: This table illustrates the type of data obtained from NBO analysis for a related molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O(1)σ(S(1)-O(3))5.8
LP (1) N(5)π(C(1)-C(2))21.7
π (C(1)-C(2))π*(C(3)-C(4))19.5

Source: Data structure adapted from studies on similar heterocyclic sulfonates. nih.govresearchgate.net

These indices are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (µ) = -(I + A) / 2 = -χ

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = µ² / (2η) = χ² / (2η)

Molecules with a high chemical hardness are generally more stable and less reactive, whereas softer molecules are more reactive. orientjchem.org The electrophilicity index measures the propensity of a species to accept electrons. researchgate.net Computational studies on related sulfonate and amine compounds show how these values can be used to compare the reactivity of different molecules in a series. nih.govresearchgate.net

Table 3: Representative Global Reactivity Descriptors for a Related Heterocyclic Sulfonate (Note: These values are illustrative, based on data for analogous compounds.)

DescriptorValue (eV)
Ionization Potential (I)6.174
Electron Affinity (A)1.976
Electronegativity (χ)4.075
Chemical Potential (µ)-4.075
Global Hardness (η)2.099
Global Softness (S)0.238
Electrophilicity Index (ω)3.954

Source: Calculated based on adapted data from a study on a diaminopyrimidine sulfonate derivative. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Conformation and Stability

Ab initio and semi-empirical methods are computational techniques used to study molecular properties without prior experimental data (ab initio) or by using some experimental parameters to simplify calculations (semi-empirical). nih.gov These methods are particularly useful for determining the most stable three-dimensional arrangement (conformation) of a molecule and for calculating the energy barriers associated with conformational changes, such as bond rotations.

For molecules like aminopyridines, these methods can be used to calculate the energy barriers for the internal rotation and inversion of the amino group. nih.gov A study on various aminopyrimidines demonstrated that the choice of method (e.g., Hartree-Fock, MP2, CCSD(T)) and basis set significantly impacts the calculated barrier heights. nih.gov Such calculations would be crucial for understanding the flexibility of the 6-aminopyridine-3-sulfonate anion and how its conformation influences its interactions with the sodium cation and surrounding solvent molecules. While high-level ab initio methods provide greater accuracy, they are computationally expensive, making them more suitable for smaller molecules. nih.gov For a molecule of this size, DFT often provides a good balance of accuracy and computational cost.

Molecular Dynamics (MD) Simulations for Solvation and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing detailed insights into processes like solvation and intermolecular interactions at an atomic level. acs.orgnih.gov An MD simulation of sodium 6-aminopyridine-3-sulfonate in a solvent like water would reveal how the individual ions interact with solvent molecules and with each other.

While specific MD simulations for this compound are not available, studies on similar systems, such as sodium dodecyl sulfate (B86663) (SDS) micelles and other sodium salts in water, offer valuable parallels. acs.orgnih.govacs.org These simulations show that sodium ions interact strongly with the negatively charged oxygen atoms of both sulfonate groups and water molecules. acs.orgnih.gov The structure of the hydration shell around the sodium ion and the sulfonate group can be characterized by calculating radial distribution functions (RDFs). acs.org For the sulfonate group, the simulation would illustrate the hydrogen bonding network formed between its oxygen atoms and water molecules. For the sodium ion, it would reveal its coordination number and the dynamics of water exchange between its first and second solvation shells. nih.govmdpi.com These simulations are critical for understanding the compound's solubility and its behavior in a biological or chemical environment.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Analysis)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, most notably its vibrational (infrared and Raman) spectra. researchgate.netnih.gov By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of observed spectral bands. researchgate.netasianpubs.org

For sodium 6-aminopyridine-3-sulfonate, a theoretical vibrational analysis would predict the characteristic frequencies for the functional groups present. Studies on the closely related pyridine-3-sulfonic acid provide excellent examples of such analyses. researchgate.netasianpubs.orgasianpubs.org These studies assign calculated vibrational modes to experimental IR and Raman bands, identifying key vibrations such as:

Pyridine (B92270) ring stretching vibrations (typically in the 1600-1300 cm⁻¹ region). researchgate.netasianpubs.org

C-H stretching and deformation modes. asianpubs.org

Asymmetric and symmetric S=O stretching vibrations of the sulfonate group. asianpubs.org

C-S and S-O stretching vibrations. asianpubs.org

Vibrations associated with the amino group (N-H stretching, scissoring).

This computational approach allows for a detailed understanding of the molecule's vibrational dynamics and provides a powerful complement to experimental spectroscopy. nih.gov

Nonlinear Optical (NLO) Properties Prediction and Analysis

The investigation of nonlinear optical (NLO) properties of organic molecules through computational methods is a crucial step in identifying promising candidates for applications in photonics and optoelectronics. For Sodium 6-aminopyridine-3-sulfonate, theoretical predictions of its NLO characteristics can be performed using quantum chemical calculations, primarily based on Density Functional Theory (DFT). These studies help in understanding the relationship between the molecular structure and its hyperpolarizability.

Computational approaches to predict NLO properties typically involve the optimization of the molecular geometry in its ground state. Following this, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon.

The calculations are generally performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set, for instance, 6-311++G(d,p), which is capable of providing a good balance between accuracy and computational cost for organic molecules. The presence of both an electron-donating group (the amino group, -NH2) and an electron-withdrawing group (the sulfonate group, -SO3⁻) attached to the pyridine ring in 6-aminopyridine-3-sulfonate suggests the potential for significant intramolecular charge transfer, which is a key requirement for a high NLO response.

While specific computational studies on the NLO properties of Sodium 6-aminopyridine-3-sulfonate are not extensively available in the public domain, the NLO properties of similar pyridine derivatives have been investigated. For instance, theoretical studies on compounds like 2-aminopyridinium p-toluenesulphonate have demonstrated the utility of DFT in predicting their NLO behavior. researchgate.netresearchgate.net These studies often compare the calculated hyperpolarizability of the molecule under investigation to that of a standard NLO material, such as urea, to gauge its potential.

A hypothetical table of predicted NLO properties for 6-aminopyridine-3-sulfonic acid, based on the types of data generated in computational studies of similar molecules, is presented below for illustrative purposes.

Table 1: Hypothetical Calculated NLO Properties of 6-Aminopyridine-3-sulfonic Acid (Note: This data is illustrative and not based on actual published research for this specific compound.)

ParameterCalculated ValueUnit
Dipole Moment (μ)5.8Debye
Linear Polarizability (α)15.2 x 10-24esu
First-Order Hyperpolarizability (β)12.5 x 10-30esu

The analysis of the frontier molecular orbitals (HOMO and LUMO) is also a critical part of these investigations. A smaller energy gap between the HOMO and LUMO is generally associated with a higher molecular hyperpolarizability and, consequently, a stronger NLO response. For 6-aminopyridine-3-sulfonate, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be centered on the electron-withdrawing sulfonate group, facilitating charge transfer upon electronic excitation.

Computational pKa Determination and Acidity Profiles

The acidity profile, characterized by the pKa value(s), is a fundamental physicochemical property of a molecule, influencing its solubility, ionization state, and biological interactions at different pH levels. For a multifunctional compound like Sodium 6-aminopyridine-3-sulfonate, computational methods can provide valuable insights into the acidity of its conjugate acid, 6-aminopyridine-3-sulfonic acid. This molecule possesses two primary ionizable centers: the basic amino group (-NH2) and the acidic sulfonic acid group (-SO3H).

Computational pKa determination is a complex task that requires accurate calculation of the free energy difference between the protonated and deprotonated species in a solvent, typically water. Various computational strategies have been developed to predict pKa values, often employing thermodynamic cycles that combine gas-phase and solvation free energy calculations. researchgate.net

Semi-empirical methods like AM1 and PM5, as well as more robust DFT methods, can be utilized for these calculations. mdpi.comnih.gov The choice of the theoretical method and the solvation model is critical for obtaining accurate pKa predictions. For pyridine derivatives, studies have shown that DFT methods, in conjunction with appropriate continuum solvation models, can yield pKa values in good agreement with experimental data. bas.bgacs.org

For 6-aminopyridine-3-sulfonic acid, two pKa values would be of interest:

The pKa of the pyridinium (B92312) ion (protonated amino group), which reflects the basicity of the amino group.

The pKa of the sulfonic acid group, which indicates its acidity.

The electronic effects of the substituents play a significant role in determining these pKa values. The electron-withdrawing sulfonate group is expected to decrease the basicity of the amino group (lower the pKa of the pyridinium ion) compared to unsubstituted aminopyridines. Conversely, the electron-donating amino group would slightly increase the acidity of the sulfonic acid group.

An illustrative table of predicted pKa values for 6-aminopyridine-3-sulfonic acid, based on general knowledge of substituted pyridines, is provided below.

Table 2: Hypothetical Predicted pKa Values for 6-Aminopyridine-3-sulfonic Acid (Note: This data is illustrative and not based on actual published research for this specific compound.)

Ionizable GroupPredicted pKaDescription
Sulfonic Acid (-SO3H)~1.5 - 2.5Strongly acidic due to the stability of the sulfonate anion.
Pyridinium ion (-NH2+-)~4.0 - 5.0Basicity of the amino group is reduced by the electron-withdrawing sulfonate group.

These computational predictions are invaluable for understanding the likely ionization state of the molecule under various pH conditions, which is crucial for its handling, formulation, and potential applications.

Advanced Structural Characterization and Supramolecular Architectures

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Pyridinesulfonate Salts

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For pyridinesulfonate salts, this technique provides precise data on bond lengths, bond angles, and the unit cell parameters of the crystal. researchgate.net The analysis of a suitable single crystal of a compound like Sodium 6-aminopyridine-3-sulfonate would reveal the exact coordination environment of the sodium ion, the conformation of the aminopyridine sulfonate anion, and the spatial relationship between these ions in the crystal lattice.

While specific SC-XRD data for Sodium 6-aminopyridine-3-sulfonate is not widely available in the reviewed literature, analysis of related structures, such as other heterocyclic sulfonate salts, provides insight into the expected structural features. nih.gov For instance, studies on sodium pyrazine (B50134) sulfonate hydrates show the sodium ion typically coordinated by oxygen atoms from both the sulfonate group and water molecules, forming complex coordination polyhedra. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Heterocyclic Salt This table presents example data for a related compound, [Na(Pyr-SO3)(H2O)]n, to illustrate typical parameters obtained from SC-XRD analysis, as specific data for Sodium 6-aminopyridine-3-sulfonate is not available in the provided search results.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.123
b (Å)8.765
c (Å)15.432
α (°)90
β (°)90
γ (°)90
Volume (ų)1368.9
Z8
Source: Adapted from data on a sodium pyrazine sulfonate crystal network. nih.gov

The crystal structure of pyridinesulfonate salts is stabilized by a variety of non-covalent interactions.

Hydrogen Bonding : Hydrogen bonds are the most significant directional interactions in these systems. The amino group (-NH₂) on the pyridine (B92270) ring acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group (-SO₃⁻) are strong hydrogen bond acceptors. This leads to the formation of robust N-H···O hydrogen bonds, which often create specific, repeating patterns or synthons. researchgate.netnih.gov In hydrated salts, water molecules can act as bridges, participating in both donating and accepting hydrogen bonds (O-H···O), further linking the ionic components. nih.gov These interactions are crucial in forming predictable supramolecular motifs, such as the common R²₂(8) ring motif. nih.govnih.gov

Halogen Bonding : While not applicable to Sodium 6-aminopyridine-3-sulfonate itself, halogen bonding is a critical interaction in halogenated analogues. wikipedia.org It is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile, such as a nitrogen atom or an oxygen atom from a sulfonate group. nih.govnih.gov In related crystal structures, C-X···O or C-X···N (where X = Cl, Br, I) bonds help to direct the assembly of specific supramolecular architectures. nih.govmdpi.com The strength of these bonds generally follows the trend I > Br > Cl. nih.gov

The combination of the aforementioned intermolecular interactions leads to the formation of complex supramolecular architectures. Hydrogen bonds can link molecules into one-dimensional chains, two-dimensional sheets, or intricate three-dimensional networks. researchgate.netrsc.org For example, the interplay of N-H···O hydrogen bonds and π-π stacking can result in layered structures, where sheets of hydrogen-bonded molecules are held together by weaker stacking forces. researchgate.netrsc.org The analysis of crystal packing reveals how these individual molecular units arrange themselves to maximize packing efficiency and satisfy all favorable intermolecular contacts, ultimately defining the macroscopic properties of the crystal.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, allowing for the mapping of close contacts with neighboring molecules.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Organic Molecule This table shows example data for a substituted imidazo[4,5-b]pyridine derivative to illustrate the quantitative results from Hirshfeld analysis.

Interaction TypeContribution (%)
H···H48.1%
H···Br/Br···H15.0%
H···O/O···H12.8%
C···H/H···C8.5%
N···H/H···N3.2%
Other12.4%
Source: Adapted from Hirshfeld analysis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a key analytical technique for the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a bulk powder sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.net

This technique is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. nih.gov By comparing the PXRD pattern of a synthesized batch of Sodium 6-aminopyridine-3-sulfonate against a calculated pattern from SC-XRD data, one can confirm phase purity. researchgate.net Furthermore, PXRD is instrumental in monitoring for phase transitions that may occur under varying conditions, such as changes in temperature or pressure, providing critical information about the material's stability. nih.gov Standard reference patterns for various sodium salts and other compounds are maintained in databases for comparison. govinfo.govnist.govnist.gov

Analytical Methodologies for In Depth Investigation of Aminopyridinesulfonates

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of sodium 6-aminopyridine-3-sulfonate and the identification of related impurities. HRMS provides highly accurate mass measurements, which allows for the determination of elemental compositions, a critical step in confirming the identity of the main compound and characterizing unknown process-related impurities or degradation products. nih.govnih.gov Techniques such as electrospray ionization (ESI) are commonly employed, and in some cases, in-source dimerization of sulfonates can be observed. nih.gov

The power of HRMS is particularly evident in complex matrices where it can distinguish between compounds with very similar masses. nih.gov For instance, in the analysis of sulfonated compounds, HRMS can differentiate between various halogenated and sulfonated species that might be present as impurities. nih.gov The high sensitivity of modern HRMS instruments, such as those employing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, is crucial for detecting and identifying trace-level impurities that could be genotoxic. nih.govamericanpharmaceuticalreview.com

Key HRMS Applications for Sodium 6-aminopyridine-3-sulfonate:

Accurate Mass Measurement: Confirms the elemental formula C₅H₅N₂NaO₃S.

Fragmentation Analysis (MS/MS): Provides structural information by breaking down the parent ion and analyzing the resulting fragments. This helps to confirm the positions of the amino and sulfonate groups on the pyridine (B92270) ring.

Impurity Profiling: Detects and identifies process-related impurities, such as isomers or reaction byproducts, and degradation products. ijsrst.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for complex structures, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of sodium 6-aminopyridine-3-sulfonate in solution and in the solid state. researchgate.net

Solution-State NMR:

¹H NMR: Provides information on the number and environment of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are diagnostic for the substitution pattern.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. auremn.org.br The carbon attached to the sulfonate group is expected to show a characteristic downfield shift. auremn.org.br

2D NMR Techniques: For more complex structures or to resolve overlapping signals, 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the amino and sulfonate groups. nih.gov

DOSY (Diffusion-Ordered Spectroscopy): Can be used to study the interaction of the molecule with other species by measuring diffusion coefficients. researchgate.net

Solid-State NMR: Solid-state NMR (ssNMR) provides insights into the structure and dynamics of sodium 6-aminopyridine-3-sulfonate in its solid form. This is particularly useful for studying polymorphism and the effects of intermolecular interactions in the crystal lattice. auremn.org.brkoreascience.kr For sulfonated polymers, ssNMR has been used to investigate the local environment of the sulfonate groups and their interaction with water molecules. koreascience.krmdpi.com

Vibrational Spectroscopy Applications: FT-IR, FT-Raman, and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting and Surface Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of sodium 6-aminopyridine-3-sulfonate based on the vibrational modes of its functional groups.

FT-IR and FT-Raman Spectroscopy: These techniques are complementary and provide information about the functional groups present in the molecule. researchgate.net The FT-IR spectrum of an aminopyridine derivative will show characteristic absorption bands for N-H stretching and bending vibrations of the amino group, as well as vibrations associated with the pyridine ring and the sulfonate group. researchgate.net For example, the sulfonate group (SO₃) will have characteristic symmetric and asymmetric stretching modes. researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on a nanostructured metal surface, typically silver or gold. frontiersin.org This technique is particularly useful for detecting trace amounts of analytes and for studying the orientation of molecules on surfaces. researchgate.net For pyridine-containing compounds, SERS has been shown to provide significant signal enhancement. frontiersin.org The orientation of the molecule on the metal surface can influence which vibrational modes are enhanced. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC in research contexts)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purity assessment of sodium 6-aminopyridine-3-sulfonate. ijsrst.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyridine derivatives. ijsrst.comresearchgate.net The choice of stationary phase, mobile phase composition, and detector is crucial for achieving good separation and sensitivity.

Stationary Phase: C18 columns are commonly used, but for highly polar compounds like aminopyridinesulfonates, alternative stationary phases or the use of ion-pairing reagents might be necessary to achieve adequate retention. helixchrom.comchromforum.org

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The pH of the mobile phase can be adjusted with buffers (e.g., formate (B1220265) or acetate) to control the ionization state of the analyte and improve peak shape. helixchrom.com

Detection: UV detection is common for aromatic compounds like pyridine derivatives. sielc.com The selection of the detection wavelength is based on the UV-Vis spectrum of the compound.

Interactive Data Table: Typical HPLC Parameters for Pyridine Derivative Analysis

ParameterTypical Value/ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for many organic molecules.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidFormic acid helps to protonate the pyridine nitrogen, improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmMany aromatic compounds absorb strongly at this wavelength.
Injection Volume 10 µLA typical volume for analytical injections.

This table represents a general starting point; method development and optimization are necessary for specific applications.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS in complex reaction mixtures)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the comprehensive analysis of complex mixtures containing sodium 6-aminopyridine-3-sulfonate.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is the technique of choice for identifying and quantifying impurities in pharmaceutical compounds. americanpharmaceuticalreview.com The use of LC-MS allows for the determination of the molecular weights of co-eluting peaks, aiding in their identification. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile salts like sodium 6-aminopyridine-3-sulfonate, GC-MS can be used for the analysis of more volatile related impurities or starting materials. mdpi.comnih.gov Derivatization may be required to increase the volatility of certain analytes. americanpharmaceuticalreview.com For example, a method for analyzing sulfonate esters involves derivatization to form more volatile alkyl iodides, which can then be analyzed by GC-MS. americanpharmaceuticalreview.com

Applications in Chemical Synthesis and Materials Science Non Biological

Roles as Ligands in Coordination Chemistry and Metal Complexes

Aminopyridines are well-established ligands in coordination chemistry due to their ability to form stable complexes with a majority of transition metals through their pyridine (B92270) and amino nitrogen atoms. preprints.org The presence of the sulfonate group in Sodium 6-aminopyridine-3-sulfonate introduces an additional coordination site through its oxygen atoms, enhancing its versatility as a ligand.

The synthesis of metal complexes with aminopyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an aqueous or ethanolic solution, often under reflux for several hours. preprints.orgekb.eg For Sodium 6-aminopyridine-3-sulfonate, its bifunctional nature allows for several potential coordination modes. It can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand, linking metal centers to form polynuclear complexes or coordination polymers. preprints.orgresearchgate.netelsevierpure.com

The amino group may or may not be involved in coordination depending on the metal and reaction conditions. preprints.org The sulfonate group, a versatile coordinating agent, can bind to metal ions, further stabilizing the resulting complexes. This trifunctional potential (pyridine-N, amino-N, and sulfonate-O) allows for the design of complex, multidimensional structures. acs.org

Table 1: Potential Coordination Modes of Sodium 6-aminopyridine-3-sulfonate

Coordination Site(s) Mode Potential Metal Ions Resulting Structure
Pyridine-N Monodentate Fe(II), Co(II), Ni(II), Cu(II) Simple mononuclear complexes
Pyridine-N and Amino-N Bidentate (Chelating) Cu(II), Zn(II) Stable 5-membered chelate rings
Pyridine-N and Sulfonate-O Bidentate (Bridging) Ni(II), Co(II) researchgate.netelsevierpure.com Polymeric chains
Pyridine-N, Amino-N, Sulfonate-O Tridentate (Bridging) Lanthanides, Zr(IV) 3D coordination polymers

Metal complexes of aminopyridines have demonstrated significant catalytic properties. preprints.org One of the most important controlled radical polymerization techniques is Atom Transfer Radical Polymerization (ATRP), which relies on a transition metal catalyst, typically copper, complexed with a ligand. youtube.com The ligand's primary roles are to solubilize the metal salt in the reaction medium and to adjust the redox potential of the metal center, which controls the polymerization kinetics and ensures low dispersity of the resulting polymers. youtube.comnih.gov

Multidentate amine-based ligands, such as derivatives of bipyridine and tris(2-pyridylmethyl)amine (B178826) (TPMA), are commonly used in ATRP. nih.govnih.gov The activity of the catalyst is highly dependent on the ligand structure. nih.gov While specific studies on Sodium 6-aminopyridine-3-sulfonate in ATRP are not prevalent, its structural features make it a promising candidate. A copper complex of this ligand could potentially catalyze the polymerization of various monomers. The inherent water solubility imparted by the sodium sulfonate group would be particularly advantageous for conducting ATRP in aqueous media, a greener and often necessary condition for polymerizing biological or water-soluble monomers.

Precursors for Functional Dyes and Pigments

Azo compounds are a major class of synthetic dyes characterized by the -N=N- linkage. A common route to their synthesis involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aromatic amine. nih.govyoutube.com

The 6-amino group on the pyridine ring of Sodium 6-aminopyridine-3-sulfonate can be readily converted into a diazonium salt. nih.gov This is typically achieved by treating the amine with sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C). researchgate.net The resulting pyridinediazonium salt is an electrophile that can then attack a suitable coupling component to form a stable, colored azo dye. The sulfonate group is a common feature in commercial dyes, as it confers water solubility, which is essential for textile dyeing processes. unb.cagoogle.com

A hypothetical synthesis using phenol as the coupling component would yield a novel, water-soluble pyridylazo dye, with the sulfonate group ensuring its applicability in aqueous dyeing systems.

Building Blocks in Organic Synthesis (excluding pharmaceutical intermediates, focusing on novel synthetic pathways)

Beyond its role in coordination chemistry, Sodium 6-aminopyridine-3-sulfonate is a valuable building block for constructing more complex organic molecules. ontosight.ai The presence of multiple reactive sites—the amino group, the sulfonate group, and the pyridine ring itself—allows for a variety of transformations.

Novel synthetic pathways can leverage the unique reactivity of these functional groups. For instance, the amino group can be functionalized or transformed. The diazotization reaction mentioned for dye synthesis can also be used in Sandmeyer-type reactions to introduce a range of other substituents (e.g., -Cl, -Br, -CN, -OH) at the 6-position. Furthermore, recent advances in photoredox catalysis have shown that related amine derivatives can be converted into radical species, enabling novel C-C and C-N bond-forming reactions. acs.org This opens up possibilities for using Sodium 6-aminopyridine-3-sulfonate in complex fragment couplings.

Integration into Advanced Material Architectures (e.g., MOF Ligands, Electronic Materials, Organic Monomers for COFs)

The demand for functional porous materials has led to significant research into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are constructed from molecular building blocks, and their properties are directly determined by the chemistry of those blocks. Sodium 6-aminopyridine-3-sulfonate is an ideal candidate as a bifunctional linker or monomer for these materials.

As a linker in MOFs, the compound can coordinate to metal centers through its pyridine nitrogen and/or sulfonate oxygen atoms. nih.gov The uncoordinated amino group would then be available within the pores of the MOF, where it can serve as a basic site for catalysis or as a point for post-synthetic modification. Conversely, if the amino group coordinates, the sulfonate groups can line the pores, creating an anionic framework capable of ion exchange or selective adsorption of cationic species.

In the context of COFs, which are linked by strong covalent bonds, the amino group is perfectly suited for forming imine-linked frameworks through condensation with aldehyde-containing monomers. nih.gov Using Sodium 6-aminopyridine-3-sulfonate as the amine monomer would result in the formation of an ionic COF (iCOF) with sulfonate groups decorating the pore walls. nih.gov Such materials are highly sought after for applications in ion transport, proton conduction, and selective capture of charged molecules. nih.gov

Table 2: Applications of Sodium 6-aminopyridine-3-sulfonate in Advanced Materials

Material Type Role of Compound Key Functional Groups Potential Application
Metal-Organic Framework (MOF) Bifunctional Linker Amino (-NH2), Sulfonate (-SO3-) Heterogeneous catalysis, ion exchange, selective gas/guest adsorption
Covalent Organic Framework (COF) Amine Monomer Amino (-NH2) for imine linkage Proton exchange membranes, selective adsorption of cationic pollutants
Electronic Materials Conductive Polymer Component Pyridine Ring, Sulfonate Group Antistatic coatings, organic electronics, sensor components mdpi.com

Development of Novel Reagents and Catalysts in Organic Transformations

The modification of the aminopyridine scaffold can lead to the development of new reagents and organocatalysts. acs.org By derivatizing the amino group of Sodium 6-aminopyridine-3-sulfonate, it is possible to create novel structures with specific catalytic activities. For example, chiral amines or ureas could be installed to create organocatalysts for asymmetric synthesis. The sulfonate group would provide a handle to tune the solubility of these catalysts, making them suitable for aqueous or phase-transfer catalysis, and potentially simplifying catalyst recovery and recycling. The pyridine nitrogen can also be quaternized to form pyridinium (B92312) salts, which have applications as phase-transfer catalysts or ionic liquids.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of aromatic sulfonates, including pyridine (B92270) derivatives, often involves reagents like chlorosulfonic acid or oleum, which can be hazardous and generate significant acidic waste. rscspecialitychemicals.org.ukresearchgate.net The synthesis of Sodium 6-aminopyridine-3-sulfonate typically involves the reaction of 6-aminopyridine with a sulfonating agent, followed by neutralization. Future research is increasingly focused on developing "green" or sustainable synthetic protocols that improve efficiency, reduce waste, and utilize less hazardous materials. nih.gov

Key areas for innovation include:

Alternative Sulfonating Reagents: The use of sulfur trioxide (SO₃) complexes, such as pyridine-sulfur trioxide (Py·SO₃) or dimethylformamide-sulfur trioxide (DMF·SO₃), offers a milder and more selective method for sulfonation. nih.gov A particularly promising route is the use of SO₃ in liquid SO₂, which allows for high atom efficiency and the potential to recycle the solvent and excess reagent, bringing the process's E-factor (a measure of waste produced) close to zero. researchgate.net

Catalytic and Energy-Efficient Methods: The development of novel pyridine syntheses utilizes techniques like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and increase yields. nih.govnih.gov Other green approaches applicable to pyridine derivatives include the use of ultrasound irradiation and multicomponent reactions (MCRs) in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net These methods reduce energy consumption and often simplify product purification. rasayanjournal.co.in

Heterogeneous Catalysis: Employing solid, recyclable catalysts can streamline production and minimize waste. Research into catalysts like natural dolomitic limestone or custom-designed hybrid nanomaterials has shown success in synthesizing highly functionalized pyridines under green conditions. researchgate.net

A comparison of traditional and emerging sustainable methods is summarized below:

Aspect Traditional Method (e.g., Chlorosulfonic Acid) Emerging Sustainable Approaches Key Benefits of Sustainable Routes
Reagent Chlorosulfonic acid, OleumSO₃ in liquid SO₂, Pyridine·SO₃ complex nih.govresearchgate.netReduced hazardous waste, higher atom economy, milder reaction conditions.
Solvent Dichloromethane, excess acid researchgate.netWater, PEG, Ionic Liquids, or solvent-free conditions researchgate.netrasayanjournal.co.inLower toxicity, easier recycling, reduced environmental impact.
Energy Conventional heatingMicrowave irradiation, Ultrasound nih.govresearchgate.netFaster reaction times, lower energy consumption.
Process Multi-step with difficult workupsOne-pot multicomponent reactions (MCRs) nih.govIncreased efficiency, reduced waste generation, simplified processes.

Advanced In Silico Design for Tailored Properties and Reactivity

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of molecules like Sodium 6-aminopyridine-3-sulfonate. These methods allow for the prediction of chemical properties and biological interactions before committing to laborious and expensive laboratory synthesis.

Property Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic structure, molecular electrostatic potential (MESP), and reactivity indices of the molecule. oup.com This information provides insight into the molecule's stability, solubility, and the reactivity of the amino and sulfonate groups. Predicting properties like the octanol-water partition coefficient (logP) and aqueous solubility (logS) is crucial for designing applications in different environments.

Interaction Modeling: Molecular docking simulations can be used to predict how Sodium 6-aminopyridine-3-sulfonate might interact with biological targets like enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the pyridine ring and amino group can participate in hydrogen bonding and π-π stacking. biosynce.com These simulations are essential for screening potential therapeutic applications.

Rational Design of Materials: In silico tools are invaluable for designing new materials. For example, by modeling the interaction of Sodium 6-aminopyridine-3-sulfonate with metal ions, researchers can predict its suitability as an organic linker in the rational design of Metal-Organic Frameworks (MOFs) with specific pore sizes and functionalities. Similarly, its interaction with polymer surfaces can be modeled to design new composite materials.

Integration into Multi-Functional Materials and Hybrid Systems

The unique bifunctional nature of Sodium 6-aminopyridine-3-sulfonate, possessing both a nucleophilic amino group and an anionic sulfonate group, makes it an attractive building block for advanced functional materials.

Metal-Organic Frameworks (MOFs): The aminopyridine moiety is an excellent ligand for coordinating with metal ions to form MOFs. Researchers have demonstrated that aminopyridine derivatives can be used to control the assembly, structure, and functional properties of MOFs. rsc.org For instance, alkylaminopyridine-modified aluminum aminoterephthalate MOFs have been developed as reactive, self-detoxifying materials capable of degrading chemical threat simulants. nih.gov The sulfonate group can further functionalize the MOF's pores, introducing ion-exchange capabilities or specific analyte recognition sites. Amino-bearing MOFs have been used as effective adsorbents for solid-phase extraction due to electrostatic, hydrogen bond, and π-π interactions. researchgate.net

Functional Polymers and Surfaces: The compound can be grafted onto polymer backbones or surfaces to impart new functionalities. The amino group allows for covalent attachment to various substrates. acs.org Such modifications could be used to create ion-exchange resins, reactive membranes, or stationary phases for chromatography with unique selectivity.

Hybrid Systems for Catalysis and Sensing: The integration of this molecule into hybrid systems offers exciting possibilities. For example, aminopyridine derivatives have been used to modify electrodes for electrocatalysis. mdpi.com A copper-based metal-organic polyhedral was recently developed for the specific detection of potassium guaiacol (B22219) sulfonate, demonstrating the potential for sulfonate recognition in sensing applications. nih.gov

Development of Specialized Analytical Techniques for Trace Analysis and Mechanistic Probes

The detection and quantification of Sodium 6-aminopyridine-3-sulfonate, particularly at trace levels in complex matrices, requires the development of specialized and highly sensitive analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing sulfonated aromatic compounds. Due to the high polarity of the sulfonate group, traditional reversed-phase columns can provide poor retention. Advanced HPLC methods are needed:

Ion-Pair Reversed-Phase HPLC: This method introduces an ion-pairing agent (e.g., a tetraalkylammonium salt) to the mobile phase, which forms a neutral complex with the anionic sulfonate group, enhancing its retention on C18 or other non-polar stationary phases. oup.comtubitak.gov.tr

Mixed-Mode Chromatography: Columns that possess both reversed-phase and ion-exchange properties (like the SIELC BIST™ A+ column) can provide strong retention and excellent separation of sulfonic acids without the need for ion-pairing agents. helixchrom.comsielc.com

High-Sensitivity Detection: Coupling HPLC with Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD) allows for highly sensitive and selective detection, which is crucial for trace analysis. helixchrom.comsielc.com

Capillary Electrophoresis (CE): CE is an exceptionally high-efficiency separation technique well-suited for charged analytes like sulfonates. youtube.com It requires only minute sample volumes and can resolve complex mixtures rapidly. nih.gov Affinity Capillary Electrophoresis (ACE), a variant where a binding partner is included in the running buffer, could be used as a mechanistic probe to study the non-covalent interactions of Sodium 6-aminopyridine-3-sulfonate with other molecules and determine binding constants. wikipedia.org

Electrochemical Sensors: The development of electrochemical sensors offers a route to real-time, on-site monitoring. Electrodes can be modified with materials that have a specific affinity for the sulfonate or aminopyridine groups, allowing for sensitive detection through techniques like cyclic voltammetry or electrochemical impedance spectroscopy. acs.org

Technique Principle Application for Sodium 6-aminopyridine-3-sulfonate
Ion-Pair HPLC Neutralizes the sulfonate charge with a reagent to enhance retention on a reversed-phase column. oup.comtubitak.gov.trQuantification in environmental or biological samples.
Mixed-Mode HPLC Uses a stationary phase with both hydrophobic and ion-exchange characteristics for strong retention. helixchrom.comHigh-resolution separation from similar compounds without complex mobile phases.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in a narrow capillary under a high voltage. youtube.comHigh-efficiency separation, purity analysis, and mechanistic studies of molecular interactions. nih.govwikipedia.org
Electrochemical Sensing Measures changes in electrical properties at a modified electrode surface upon analyte binding. acs.orgReal-time, portable trace detection in industrial or environmental settings.

Interdisciplinary Approaches in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular components. The aminopyridine and sulfonate groups in Sodium 6-aminopyridine-3-sulfonate are excellent functional groups for directing supramolecular assembly through predictable, non-covalent interactions.

The Sulfonate···Pyridinium (B92312) Synthon: The interaction between a sulfonate anion (SO₃⁻) and a protonated pyridine (pyridinium) is an exceptionally robust and reliable supramolecular synthon. acs.org This strong, charge-assisted hydrogen bonding interaction can be used to predictably assemble complex, ordered architectures. By reacting 6-aminopyridine-3-sulfonic acid with various other pyridine-based molecules, a diverse range of 1D, 2D, and 3D frameworks can be constructed. acs.org

Hydrogen Bonding Networks: Beyond the primary synthon, the amino group (-NH₂) and the sulfonate oxygen atoms act as powerful hydrogen bond donors and acceptors, respectively. These interactions can link molecules into well-defined patterns, such as chains, sheets, or more complex networks, influencing the material's physical properties like thermal stability and solubility.

Controlling Crystal Packing: The interplay between different non-covalent forces—including hydrogen bonding, π-π stacking of the pyridine rings, and ionic interactions—allows for fine control over crystal packing. Understanding these interactions is key to designing materials with specific properties, such as porosity for gas storage or specific alignment for non-linear optical applications.

Q & A

Q. Example Workflow :

Isotopic Labeling : Synthesize deuterated analogs at reactive sites.

Kinetic Profiling : Measure rate constants under varied pH (3–10).

Computational Modeling : Use Gaussian or ORCA to simulate transition states.

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Discrepancies may stem from assay conditions (e.g., cell line variability, buffer composition). Replicate studies using harmonized protocols from repositories like PubChem. Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Perform meta-analyses to identify confounding variables, such as endotoxin contamination or solvent effects (DMSO vs. saline) .

Basic: What spectroscopic techniques are critical for characterizing sodium 6-aminopyridine-3-sulfonate’s solid-state structure?

Use X-ray diffraction (single-crystal XRD) to resolve crystal packing and hydrogen-bonding networks. Complement with FT-IR to confirm sulfonate (SO₃⁻) stretching bands (~1040 cm⁻¹) and pyridine ring vibrations. For amorphous samples, employ solid-state NMR with cross-polarization magic-angle spinning (CP/MAS) to assess local symmetry .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts in large-scale preparations?

Apply design of experiments (DoE) to evaluate factors like temperature, stoichiometry, and catalyst loading. Use response surface methodology (RSM) to model interactions. For example:

  • Variables : Reaction time (4–24 hrs), NaHCO₃ equivalents (1–3 eq).
  • Response : Yield (%) and impurity profile.
    Scale-up using flow chemistry to enhance mixing and heat transfer, reducing side reactions .

Advanced: What methodologies are recommended for studying the compound’s interaction with biomacromolecules (e.g., proteins)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). For structural insights, perform cryo-EM or X-ray crystallography of co-crystals. Molecular dynamics (MD) simulations (AMBER/CHARMM) can predict binding modes and residency times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.